molecular formula C12H18IN3O2 B7951579 Ethyl 5-amino-1-cyclohexyl-4-iodopyrazole-3-carboxylate

Ethyl 5-amino-1-cyclohexyl-4-iodopyrazole-3-carboxylate

Cat. No.: B7951579
M. Wt: 363.19 g/mol
InChI Key: DWXLMKYNGJPJNT-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-cyclohexyl-4-iodopyrazole-3-carboxylate is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is notable for its unique structure, which includes an ethyl ester group, an amino group, a cyclohexyl ring, and an iodine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-amino-1-cyclohexyl-4-iodopyrazole-3-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole core, followed by functionalization to introduce the amino, cyclohexyl, and iodide groups.

    Formation of the Pyrazole Core: The initial step often involves the cyclization of a 1,3-diketone with hydrazine or its derivatives to form the pyrazole ring.

    Introduction of the Iodine Atom: The iodination can be achieved using iodine or iodinating agents such as N-iodosuccinimide (NIS) under mild conditions.

    Amino Group Addition: The amino group is typically introduced via nucleophilic substitution reactions.

    Cyclohexyl Group Addition: The cyclohexyl group can be introduced through alkylation reactions using cyclohexyl halides.

    Esterification: The final step involves esterification to introduce the ethyl ester group, often using ethanol and acid catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the iodine atom, converting it to a hydrogen atom or other substituents.

    Substitution: The iodine atom is a good leaving group, making the compound amenable to various substitution reactions, such as nucleophilic aromatic substitution.

    Ester Hydrolysis: The ethyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides are often employed in substitution reactions.

    Hydrolysis: Acidic (HCl, H2SO4) or basic (NaOH, KOH) conditions are used for ester hydrolysis.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Deiodinated products or other substituted derivatives.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

    Hydrolysis: Carboxylic acid derivatives.

Scientific Research Applications

Ethyl 5-amino-1-cyclohexyl-4-iodopyrazole-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.

    Biological Studies: The compound is used in studying enzyme inhibition, receptor binding, and cellular signaling pathways.

    Material Science: Its unique structure makes it a candidate for developing new materials with specific electronic or photophysical properties.

    Chemical Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of Ethyl 5-amino-1-cyclohexyl-4-iodopyrazole-3-carboxylate depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The iodine atom and amino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The cyclohexyl ring provides hydrophobic interactions, enhancing the compound’s stability and bioavailability.

Comparison with Similar Compounds

Ethyl 5-amino-1-cyclohexyl-4-iodopyrazole-3-carboxylate can be compared with other pyrazole derivatives such as:

    Ethyl 5-amino-1-phenyl-4-iodopyrazole-3-carboxylate: Similar structure but with a phenyl group instead of a cyclohexyl group, affecting its hydrophobicity and binding properties.

    Ethyl 5-amino-1-cyclohexyl-4-bromopyrazole-3-carboxylate: Bromine instead of iodine, which may alter its reactivity and biological activity.

    Ethyl 5-amino-1-cyclohexyl-4-chloropyrazole-3-carboxylate: Chlorine instead of iodine, leading to different chemical and physical properties.

Properties

IUPAC Name

ethyl 5-amino-1-cyclohexyl-4-iodopyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18IN3O2/c1-2-18-12(17)10-9(13)11(14)16(15-10)8-6-4-3-5-7-8/h8H,2-7,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWXLMKYNGJPJNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=C1I)N)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18IN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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